![molecular formula C13H15N3 B13429499 2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429499.png)
2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine typically involves multiple steps, starting from acyclic starting materials. One common method involves the use of benzylidene acetones and ammonium thiocyanates. The synthesis process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives are being explored for their potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to inhibit key enzymes in the Trypanosoma brucei parasite, disrupting its metabolic processes and leading to cell death . Similarly, its antiplasmodial activity involves the inhibition of Plasmodium falciparum, the causative agent of malaria.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
4-Methyl-6-phenylpyrimidin-2-amine: Another pyrimidine derivative with similar biological activities.
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Known for its antibacterial and antioxidant activities.
Uniqueness
2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential in multiple scientific research applications make it a valuable compound in the field of medicinal chemistry.
Propriétés
Formule moléculaire |
C13H15N3 |
|---|---|
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
2-methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C13H15N3/c1-9-3-5-11(6-4-9)7-12-8-13(14)16-10(2)15-12/h3-6,8H,7H2,1-2H3,(H2,14,15,16) |
Clé InChI |
WNUUMYXZDFTMPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=CC(=NC(=N2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[2,3-b]pyrrole](/img/structure/B13429425.png)
![(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid](/img/structure/B13429430.png)
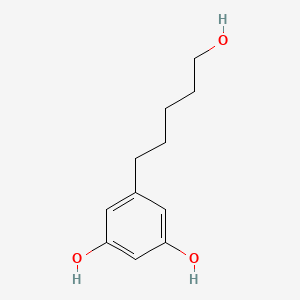

![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)
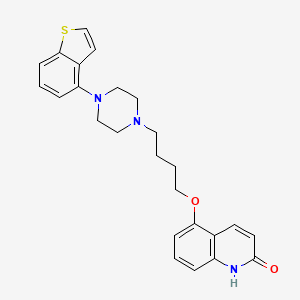

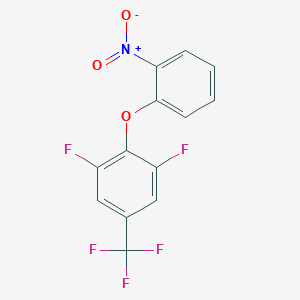
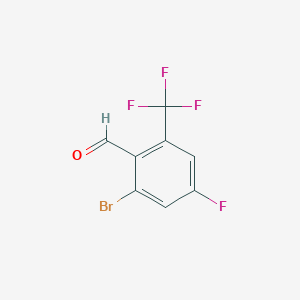
![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
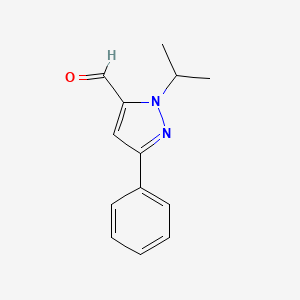
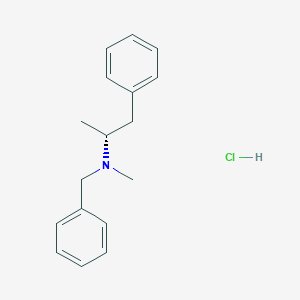

![Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine](/img/structure/B13429505.png)
